rac N,O-Didesmethyl Venlafaxine
rac N,O-Didesmethyl Venlafaxine
N,O-didesmethylvenlafaxine is a secondary amino compound that is N-methylethanamine substituted by a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at position 1. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of cyclohexanols, a member of phenols and a secondary amino compound.
N, O-Didesmethylvenlafaxine belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. N, O-Didesmethylvenlafaxine is considered to be a practically insoluble (in water) and relatively neutral molecule. N, O-Didesmethylvenlafaxine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, O-didesmethylvenlafaxine is primarily located in the cytoplasm. N, O-Didesmethylvenlafaxine participates in a number of enzymatic reactions. In particular, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from O-desmethylvenlafaxine through its interaction with the enzymes cytochrome P450 3A4 and cytochrome P450 2C19. In addition, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from N-desmethylvenlafaxine through the action of the enzymes cytochrome P450 2C19 and cytochrome P450 2D6. In humans, N, O-didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway.
N, O-Didesmethylvenlafaxine belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. N, O-Didesmethylvenlafaxine is considered to be a practically insoluble (in water) and relatively neutral molecule. N, O-Didesmethylvenlafaxine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, O-didesmethylvenlafaxine is primarily located in the cytoplasm. N, O-Didesmethylvenlafaxine participates in a number of enzymatic reactions. In particular, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from O-desmethylvenlafaxine through its interaction with the enzymes cytochrome P450 3A4 and cytochrome P450 2C19. In addition, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from N-desmethylvenlafaxine through the action of the enzymes cytochrome P450 2C19 and cytochrome P450 2D6. In humans, N, O-didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
135308-74-6
VCID:
VC0015946
InChI:
InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3
SMILES:
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Molecular Formula:
C15H23NO2
Molecular Weight:
249.35 g/mol
rac N,O-Didesmethyl Venlafaxine
CAS No.: 135308-74-6
Reference Standards
VCID: VC0015946
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
CAS No. | 135308-74-6 |
---|---|
Product Name | rac N,O-Didesmethyl Venlafaxine |
Molecular Formula | C15H23NO2 |
Molecular Weight | 249.35 g/mol |
IUPAC Name | 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol |
Standard InChI | InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 |
Standard InChIKey | MMSWXJSQCAEDLK-UHFFFAOYSA-N |
SMILES | CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Canonical SMILES | CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Description | N,O-didesmethylvenlafaxine is a secondary amino compound that is N-methylethanamine substituted by a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at position 1. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of cyclohexanols, a member of phenols and a secondary amino compound. N, O-Didesmethylvenlafaxine belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. N, O-Didesmethylvenlafaxine is considered to be a practically insoluble (in water) and relatively neutral molecule. N, O-Didesmethylvenlafaxine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, O-didesmethylvenlafaxine is primarily located in the cytoplasm. N, O-Didesmethylvenlafaxine participates in a number of enzymatic reactions. In particular, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from O-desmethylvenlafaxine through its interaction with the enzymes cytochrome P450 3A4 and cytochrome P450 2C19. In addition, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from N-desmethylvenlafaxine through the action of the enzymes cytochrome P450 2C19 and cytochrome P450 2D6. In humans, N, O-didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway. |
Synonyms | 4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol; |
PubChem Compound | 3451347 |
Last Modified | Nov 11 2021 |
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